molecular formula C7H6Br2O2 B14797097 2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B14797097
M. Wt: 281.93 g/mol
InChI Key: IMTJPLVCOUSVFX-UHFFFAOYSA-N
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Description

(1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound characterized by the presence of two bromine atoms and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the oxabicyclo structure.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated products, while reduction can produce debrominated or reduced bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. Its brominated structure can be used to introduce halogen atoms into organic molecules, which can enhance their biological activity.

Medicine

In medicinal chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is explored for its potential as a pharmacophore. Its unique structure may interact with biological targets in ways that lead to the development of new drugs.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets through its brominated and oxabicyclo structure. The bromine atoms can participate in halogen bonding, while the oxabicyclo structure can interact with various biological and chemical targets. These interactions can lead to changes in the activity of enzymes, receptors, or other molecular targets, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one
  • (1S,5R)-6-oxa-2-azabicyclo[3.2.1]octan-7-one
  • (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Uniqueness

Compared to similar compounds, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of two bromine atoms and its specific oxabicyclo structure.

Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H

InChI Key

IMTJPLVCOUSVFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C(=O)C(C1O2)Br)Br

Origin of Product

United States

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